molecular formula C13H21N5O3 B7765042 1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione

1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B7765042
M. Wt: 295.34 g/mol
InChI Key: OEHJPSQGYBRHGS-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with the molecular formula C13H21N5O3 This compound is characterized by the presence of a piperazine moiety linked to a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.

    Diazinane trione derivatives: Compounds with similar diazinane trione structures may have comparable chemical properties and reactivity.

Uniqueness

1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of piperazine and diazinane trione moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-16-11(19)10(12(20)17(2)13(16)21)9-15-5-8-18-6-3-14-4-7-18/h9,14-15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHJPSQGYBRHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNCCN2CCNCC2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNCCN2CCNCC2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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